Dimethyl 2,2,4-trimethyladipate
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Overview
Description
Dimethyl 2,2,4-trimethyladipate, also known as 2,2,4-Trimethylhexanedioic acid dimethyl ester, is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is a diester derived from adipic acid and is characterized by the presence of two methyl groups at the 2 and 4 positions of the hexane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2,4-trimethyladipate can be synthesized through the esterification of 2,2,4-trimethyladipic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
2,2,4-Trimethyladipic acid+2CH3OH→Dimethyl 2,2,4-trimethyladipate+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2,4-trimethyladipate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,4-trimethyladipic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst such as sodium methoxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst like sodium methoxide.
Reduction: Reducing agents such as LiAlH4.
Major Products Formed
Hydrolysis: 2,2,4-Trimethyladipic acid and methanol.
Transesterification: New esters depending on the alcohol used.
Reduction: 2,2,4-Trimethylhexanediol.
Scientific Research Applications
Dimethyl 2,2,4-trimethyladipate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester bonds, which can be hydrolyzed under physiological conditions.
Mechanism of Action
The mechanism of action of dimethyl 2,2,4-trimethyladipate primarily involves its ester bonds, which can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released products can then participate in various metabolic pathways, contributing to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl adipate: Lacks the methyl groups at the 2 and 4 positions, making it less sterically hindered.
Dimethyl succinate: A shorter chain diester with different physical and chemical properties.
Dimethyl glutarate: Similar structure but with one less carbon in the chain.
Uniqueness
Dimethyl 2,2,4-trimethyladipate is unique due to the presence of the methyl groups at the 2 and 4 positions, which introduce steric hindrance and affect its reactivity and physical properties. This makes it distinct from other similar diesters and influences its applications in various fields.
Properties
CAS No. |
29713-25-5 |
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Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
dimethyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C11H20O4/c1-8(6-9(12)14-4)7-11(2,3)10(13)15-5/h8H,6-7H2,1-5H3 |
InChI Key |
UJDNTFQWEQKSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)CC(C)(C)C(=O)OC |
Origin of Product |
United States |
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